![molecular formula C27H32Cl4N2O3 B2640841 1-[双(4-氯苯基)甲基]-4-[(2,3,4-三甲氧基苯基)甲基]哌嗪;二盐酸盐 CAS No. 114055-20-8](/img/structure/B2640841.png)
1-[双(4-氯苯基)甲基]-4-[(2,3,4-三甲氧基苯基)甲基]哌嗪;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride” is a chemical compound with potential anti-allergic activities . It is a derivative of piperazine, a class of compounds often used in the treatment of allergies .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives . The target compounds were designed and synthesized with Part C of levocetirizine replaced with sulfonamides, Part A unchanged, and Part B kept either two or three carbons long .科学研究应用
Antipsychotic Research
1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride exhibits potential as an antipsychotic agent. Researchers investigate its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. By modulating these pathways, the compound may offer therapeutic benefits for mental health conditions like schizophrenia and bipolar disorder .
Analgesic Properties
Studies explore the analgesic (pain-relieving) properties of this compound. It interacts with opioid receptors, affecting pain perception. Researchers investigate its efficacy in managing chronic pain, potentially providing an alternative to traditional opioids with fewer side effects .
Anticancer Potential
The compound’s unique structure attracts attention in cancer research. It may inhibit tumor growth by interfering with cell division or inducing apoptosis (programmed cell death). Scientists explore its impact on various cancer cell lines, aiming to develop targeted therapies .
Neuroprotection and Neurodegenerative Diseases
1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride shows promise as a neuroprotective agent. Researchers investigate its ability to prevent neuronal damage, making it relevant for conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .
Antiviral Activity
In vitro studies suggest that this compound exhibits antiviral properties. Researchers explore its effects against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Understanding its mechanisms could lead to novel antiviral drug development .
Cardiovascular Research
The compound’s vasodilatory effects attract interest in cardiovascular research. By relaxing blood vessels, it may help manage hypertension and improve blood flow. Researchers investigate its impact on endothelial function and vascular health .
These applications highlight the diverse potential of 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine dihydrochloride across various scientific disciplines. Keep in mind that ongoing research may uncover additional uses and mechanisms for this intriguing compound . If you’d like more information on any specific application, feel free to ask!
作用机制
The mechanism of action of this compound is likely related to its anti-allergic activities. Piperazine H1 receptor antagonists, which have higher affinity to H1 receptors than histamine, are often clinically used in the treatment of allergies . This compound, as a derivative of piperazine, may share a similar mechanism of action.
属性
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2N2O3.2ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;;/h4-13,25H,14-18H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFSQFAFGOAVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2640759.png)
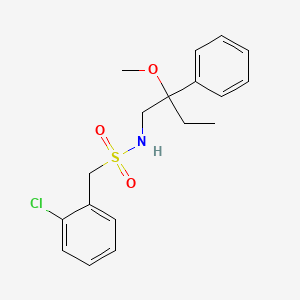
![2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2640762.png)
![2-{[3,5-dimethyl-1-(3-methylbutanoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2640763.png)
![4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2640764.png)
![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)
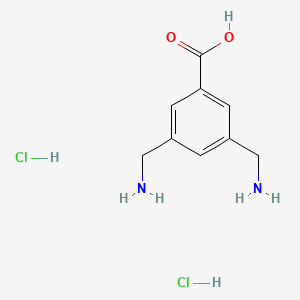
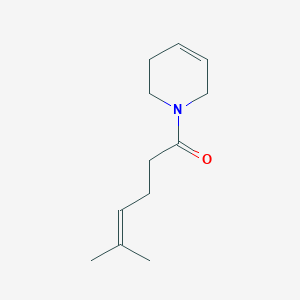
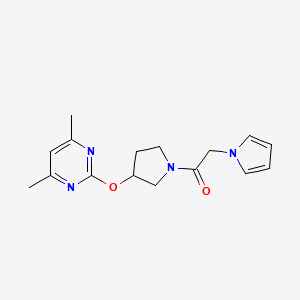
![N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640774.png)
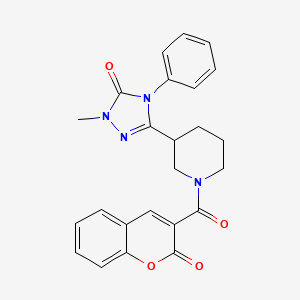
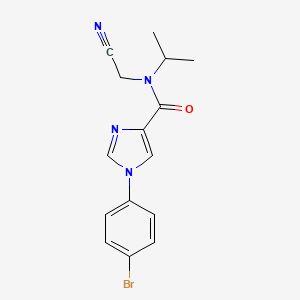
![5-methyl-2,4-dioxo-N-phenethyl-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2640779.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2640781.png)